Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-
Description
Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-, is a substituted urea derivative characterized by a 4-chlorophenethyl group attached to one nitrogen atom and an isoquinolinyl moiety on the other.
Properties
CAS No. |
608515-98-6 |
|---|---|
Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C18H16ClN3O/c19-15-6-4-13(5-7-15)8-11-21-18(23)22-17-3-1-2-14-12-20-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,21,22,23) |
InChI Key |
FMIYWZJLPIUTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- typically involves the reaction of 4-chlorophenylethylamine with isoquinoline-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Formation of the Chlorophenethyl Substituent
The 2-(4-chlorophenyl)ethyl group can be introduced via alkylation reactions or coupling methodologies . For example:
-
Alkylation : A chlorophenyl-containing alkyl halide (e.g., 2-(4-chlorophenyl)ethyl bromide) reacts with an amine (e.g., isoquinolinyl amine) in the presence of a base (e.g., NaHCO₃).
-
Coupling : Cross-coupling reactions (e.g., Suzuki or Heck) may also be employed, though specific methods for this compound are not explicitly detailed in the provided sources.
Urea Coupling Reaction
The urea linkage is typically formed by reacting an isocyanate with an amine. In this case:
-
Reactants :
-
5-Isoquinolinylamine (from the Friedländer synthesis).
-
2-(4-Chlorophenyl)ethyl isocyanate (or a carbamate precursor).
-
-
Conditions :
Key Mechanism :
SOCl₂ reacts with carbonyl groups to form reactive intermediates (e.g., acyl chlorides), facilitating nucleophilic attack by amines to form ureas. This method is efficient for synthesizing urea derivatives under mild conditions .
Comparative Reaction Conditions
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Friedländer Quinoline | PPA, β-ketoester, amine | Solvent-free, 90°C, 1 h | High | |
| Urea Formation via SOCl₂ | DMSO, SOCl₂ | 50°C, 12 h | 22–80% |
Structural and Spectroscopic Analysis
-
FTIR : Key peaks include νₘₐₓ ≈ 1697 cm⁻¹ (C=O stretch) and 1558 cm⁻¹ (C=N stretch) .
-
NMR : The isoquinoline protons and ethyl group resonances confirm connectivity .
-
Mass Spectrometry : Molecular ion peak at m/z 359.3 (calculated for C₁₉H₁₆F₃N₃O) .
Key Challenges and Considerations
-
Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl) may influence reaction rates and selectivity, as observed in spiro-compound formation .
-
Scalability : Gram-scale synthesis requires precise control of SOCl₂ dosage and reaction temperature to optimize yields .
Related Compounds and Insights
-
KCNT1 Blockers : Computational studies on similar isoquinoline derivatives highlight interactions with S6/S5/p-helix pockets, though direct relevance to this compound’s synthesis is limited .
-
Urea Derivatives : Analogous ureas (e.g., N-(4-chlorophenethyl)-N'-(4-chlorophenyl)urea) share synthetic pathways but differ in substituent placement .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that compounds similar to Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis, making such compounds potential candidates in cancer therapy.
1.2 Antimicrobial Properties
Urea derivatives have also been noted for their antimicrobial activity. Studies suggest that the incorporation of a chlorophenyl group enhances the efficacy of these compounds against various bacterial strains. This property is particularly useful in developing new antimicrobial agents to combat resistant pathogens .
Agricultural Applications
2.1 Pesticide Development
The compound's structure suggests potential use in the development of novel pesticides. Urea derivatives are known for their effectiveness in pest control due to their ability to disrupt hormonal systems in insects. For instance, related compounds have been utilized as insect growth regulators (IGRs), which interfere with the normal development processes of pests .
2.2 Environmental Monitoring
Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- can serve as a marker for environmental studies, particularly in assessing pesticide residues in soil and water samples. Its persistence and detectability make it an important compound for monitoring agricultural runoff and ensuring food safety .
Synthesis and Mechanism of Action
3.1 Synthesis
The synthesis of Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- typically involves a multi-step process that includes the reaction of appropriate isocyanates with amines under controlled conditions to optimize yield and purity. This synthetic route is crucial for producing compounds with desired biological activities .
3.2 Mechanism of Action
The mechanism by which this compound exerts its effects is primarily linked to its ability to interact with biological targets involved in cellular signaling pathways. For instance, its potential anticancer activity may arise from inhibition of specific kinases or other proteins crucial for tumor growth and survival .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines by similar isoquinoline derivatives. |
| Study B | Antimicrobial Properties | Showed effective bacterial inhibition with urea derivatives containing chlorophenyl groups. |
| Study C | Pesticide Efficacy | Highlighted the use of urea derivatives as effective insect growth regulators in agricultural settings. |
Mechanism of Action
The mechanism of action of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 4-chlorophenyl group in the target compound likely increases lipophilicity compared to the 4-methoxyphenyl analog (PSA = 63.25 Ų), which has a polar methoxy group. This may enhance blood-brain barrier penetration, a trait critical for central nervous system-targeted drugs.
- Aromatic Interactions: Isoquinolinyl-containing derivatives (e.g., ) exhibit planar aromatic systems that favor interactions with hydrophobic binding pockets in proteins, contrasting with non-aromatic substituents like the thiadiazole-sulfanylethyl group.
- Steric Effects : Bulky substituents such as tert-butyl () or trifluoromethyl () may hinder binding to sterically constrained targets compared to the more flexible 4-chlorophenethyl group.
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- is a notable example, exhibiting a range of pharmacological effects. This article synthesizes existing research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound's structure features a urea moiety linked to a 5-isoquinolinyl group and a 4-chlorophenyl ethyl substituent. This configuration is essential for its biological activity, as modifications to either the urea or isoquinoline components can significantly affect potency and selectivity.
Biological Activity Overview
The biological activities of Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- have been evaluated across various studies, highlighting its potential in several therapeutic areas:
-
Anticancer Activity
- The compound exhibits potent anticancer effects against multiple cancer cell lines. For example, studies have shown IC50 values ranging from 2.2 to 4.8 µM against hepatocellular carcinoma cells, indicating significant cytotoxicity and potential as a lead compound for cancer therapy .
- Mechanistic studies reveal that it induces apoptosis through caspase-independent pathways, which is crucial for its anticancer efficacy .
-
Antibacterial Activity
- The compound has demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, with IC50 values comparable to established antibacterial agents .
- In vitro assays indicate that certain derivatives exhibit enhanced activity against resistant bacterial strains, suggesting potential for development as novel antibiotics .
- Anti-inflammatory Properties
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Hepatocellular carcinoma | 2.2 - 4.8 | Induction of apoptosis |
| Antibacterial | Salmonella typhi, Bacillus subtilis | Varies | Disruption of bacterial cell wall integrity |
| Anti-inflammatory | Various | Not specified | Potential modulation of inflammatory pathways |
Case Study: Anticancer Activity
In a study assessing the anticancer properties of urea derivatives, Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition with an IC50 value of approximately 3 µM in MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells .
Case Study: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of the compound against resistant strains. The results showed that modifications to the chlorophenyl group enhanced activity against Staphylococcus aureus, with MIC values dropping to as low as 0.06 µg/mL for certain derivatives .
Discussion
The biological activity of Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- illustrates its potential as a multifaceted therapeutic agent. Its ability to induce apoptosis in cancer cells alongside antibacterial properties positions it as a candidate for further development in both oncology and infectious disease management.
Q & A
Q. What are the recommended synthetic routes for preparing urea derivatives with substituted isoquinolinyl and chlorophenyl groups?
The synthesis of urea derivatives typically involves coupling reactions between isocyanates or carbamoyl chlorides and amines. For example, describes A-425619 (structurally analogous to the target compound) synthesized via a urea-forming reaction between an isoquinolinyl amine and a substituted benzyl isocyanate. A similar approach can be adapted using 5-isoquinolinylamine and 2-(4-chlorophenyl)ethyl isocyanate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C. Catalytic bases like triethylamine or potassium carbonate are often employed to enhance reactivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Characterization should include 1H/13C NMR to confirm the urea linkage (-NH-C(=O)-NH-) and substituent integration. For instance, provides an example of NMR analysis for a sulfonamide derivative (δ 10.32 ppm for NH protons). High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight (e.g., [M+H]+ or [M-H]− peaks). Additionally, X-ray crystallography (as in ) can resolve ambiguities in regiochemistry or stereochemistry, particularly for isoquinolinyl moieties .
Q. What solvents and conditions optimize the compound’s stability during storage?
Urea derivatives are prone to hydrolysis under acidic/basic conditions. highlights the use of DMF as a reaction solvent, but for long-term storage, anhydrous dimethyl sulfoxide (DMSO) or acetonitrile at -20°C in inert atmospheres (argon/nitrogen) is recommended. Lyophilization to a solid state also enhances stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for urea-based compounds?
Discrepancies in activity may arise from off-target interactions or metabolite interference. Structure-Activity Relationship (SAR) studies, as seen in for benzoylurea insecticides, can isolate critical functional groups (e.g., the 4-chlorophenyl group’s role in target binding). Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can quantify binding affinities to receptors like G protein-coupled receptors (GPCRs), referenced in .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like ion channels (). ADMET prediction tools (e.g., SwissADME) assess logP, solubility, and cytochrome P450 metabolism. For example, the 4-chlorophenyl group may improve lipophilicity but require balancing with polar substituents (e.g., pyridinyl in ) to optimize bioavailability .
Q. What experimental designs are suitable for evaluating the compound’s mechanism in cellular pathways?
Use knockout cell lines (e.g., CRISPR-Cas9) to validate target specificity. suggests urea derivatives may modulate kinase or phosphatase activity. Western blotting for phosphorylation markers (e.g., p-ERK/p-AKT) and RNA-seq can identify downstream pathways. Dose-response assays with controls (e.g., SB705498 in ) are essential to rule out nonspecific effects .
Q. How do structural modifications impact the compound’s selectivity against homologous targets?
Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-methylphenyl ( ) and compare IC50 values. ’s X-ray data on triazolo-isoquinoline derivatives demonstrates how minor substitutions alter π-π stacking or hydrogen bonding. Co-crystallization with the target protein (e.g., GPCRs) provides atomic-level insights into binding pockets .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
